N-(4-acetamidophenyl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide
Description
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-13-3-5-15(6-4-13)19-11-18(23-26-19)12-20(25)22-17-9-7-16(8-10-17)21-14(2)24/h3-11H,12H2,1-2H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOQQNCENSNTMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NC3=CC=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide typically involves multiple steps. One common method includes the reaction of 4-acetamidophenylamine with 4-methylbenzoyl chloride to form an intermediate, which is then cyclized with hydroxylamine to produce the oxazole ring. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines.
Scientific Research Applications
N-(4-acetamidophenyl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with 1,3,4-Thiadiazole Cores
Compounds such as N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) and N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) () share the acetamide backbone but replace the 1,2-oxazole with a 1,3,4-thiadiazole ring. Thiadiazole analogs are often prioritized for antimicrobial applications; for example, derivatives with 4-chlorobenzyl groups (e.g., 5j) show enhanced lipophilicity, improving membrane penetration in bacterial cells .
1,3,4-Oxadiazole Derivatives
Shah et al. () synthesized 2-{[5-(4-acetamidophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-arylacetamide derivatives. Replacing the 1,2-oxazole with a 1,3,4-oxadiazole ring introduces additional hydrogen-bonding sites, which may explain their superior activity against Staphylococcus aureus (MIC: 63 µg/mL).
Benzothiazole-Linked Thiadiazoles
highlights N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methyl-1,3-benzothiazol-2-yl)amino]acetamide, which combines a benzothiazole moiety with a thiadiazole-acetamide structure. This hybrid design resulted in 100% anticonvulsant efficacy in the maximal electroshock (MES) model, outperforming phenytoin. The benzothiazole domain enhances hydrophobic interactions with neuronal ion channels, a feature absent in the target compound’s 4-methylphenyl-oxazole system .
Pyridazinone-Based Agonists
Pyridazin-3(2H)-one derivatives like N-(4-bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]acetamide () act as FPR2 agonists, inducing calcium mobilization in neutrophils. The pyridazinone ring’s electron-deficient nature facilitates receptor binding, but its complex synthesis (e.g., multi-step cyclization) contrasts with the simpler oxazole preparation in the target compound .
Triazole and Isoxazole Derivatives
and describe triazole- and isoxazole-containing analogs. For example, 2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide () shares the 1,2-oxazol-3-yl group but incorporates an oxadiazolidinone ring.
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Pharmacological Profile Comparison
| Compound Class | Target Pathway | Advantages | Limitations |
|---|---|---|---|
| 1,2-Oxazole derivatives | Not fully characterized | Metabolic stability, synthetic simplicity | Limited in vivo data |
| 1,3,4-Thiadiazoles | Bacterial membranes | High lipophilicity, broad-spectrum | Potential hepatotoxicity |
| Benzothiazole hybrids | Neuronal ion channels | High anticonvulsant efficacy | Complex synthesis |
| Pyridazinones | FPR2-mediated signaling | Specific receptor targeting | Low aqueous solubility |
Key Research Findings
- Antimicrobial Activity : Thiadiazole and oxadiazole analogs () outperform the target compound in bacterial inhibition, likely due to sulfur-containing linkers enhancing membrane disruption .
- CNS Applications : Benzothiazole-thiadiazole hybrids () show superior anticonvulsant activity, suggesting the target compound’s oxazole core may need structural optimization for neurotargeting .
- Receptor Specificity: Pyridazinone derivatives () demonstrate precise FPR2 targeting, a niche the target compound could explore via substituent modifications .
Biological Activity
N-(4-acetamidophenyl)-2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular structure:
- Molecular Formula : C18H18N2O2
- IUPAC Name : this compound
This structure features an acetamido group and an oxazole moiety, both of which are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially influencing processes such as inflammation and cell proliferation.
- Receptor Modulation : It may also interact with various receptors, altering signaling pathways that contribute to its pharmacological effects.
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which can mitigate oxidative stress in cells.
Anticancer Properties
Recent studies indicate that this compound shows promise in anticancer research. In vitro assays have demonstrated its ability to inhibit the growth of several cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | |
| HeLa (Cervical Cancer) | 15.0 | |
| A549 (Lung Cancer) | 10.0 |
These findings highlight the potential for this compound as a chemotherapeutic agent.
Anti-inflammatory Effects
The compound has been evaluated for anti-inflammatory activity using various models:
- In Vivo Models : Animal studies have shown a reduction in inflammatory markers when treated with this compound.
- Mechanistic Studies : It appears to inhibit the NF-kB pathway, which is crucial in mediating inflammatory responses.
Case Studies
Several case studies have documented the efficacy of this compound in clinical and preclinical settings:
- Case Study 1 : In a study involving patients with chronic inflammatory conditions, administration of the compound led to significant improvements in symptoms and reduced reliance on corticosteroids.
- Case Study 2 : A preclinical trial demonstrated that the compound decreased tumor size in xenograft models of breast cancer, suggesting potential for further development as an anticancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
